molecular formula C16H27NO4 B2375481 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid CAS No. 2248352-90-9

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid

Cat. No.: B2375481
CAS No.: 2248352-90-9
M. Wt: 297.395
InChI Key: AJANMJPYZZWUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic isoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group and an acetic acid side chain. Its structure comprises a partially saturated octahydro-isoquinoline core, which confers conformational rigidity compared to fully aromatic isoquinolines. The Boc group enhances steric protection of the amine functionality, improving stability during synthetic processes .

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-7-6-12-8-11(9-14(18)19)4-5-13(12)10-17/h11-13H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJANMJPYZZWUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the isoquinoline nitrogen, followed by the introduction of the acetic acid moiety through a series of reactions including alkylation and esterification. The final step often involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in the laboratory. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound has been investigated as a potential modulator of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in the pharmacokinetics of drugs by influencing their absorption and distribution within the body. Modulating these transporters can enhance the efficacy of therapeutic agents and reduce side effects associated with drug interactions .

2. Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The isoquinoline structure is known for its biological activity, including anti-tumor effects. Studies have shown that modifications to the isoquinoline moiety can lead to increased potency against various cancer cell lines .

3. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Biochemical Applications

1. Enzyme Modulation
The compound has been explored as an enzyme inhibitor in biochemical pathways relevant to metabolic disorders. By inhibiting specific enzymes involved in these pathways, it may help regulate metabolic processes and contribute to the treatment of conditions like diabetes and obesity .

2. Synthesis of Peptides
Due to its functional groups, this compound can serve as a building block in peptide synthesis. The presence of the carboxylic acid group allows for coupling reactions with amino acids or other peptide fragments, facilitating the development of novel peptide-based therapeutics .

Case Studies

Case Study 1: ABC Transporter Modulation
In a study focusing on ABC transporter modulation, researchers synthesized several derivatives of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid and evaluated their effects on drug uptake in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) deficient cells. The results indicated that certain derivatives significantly enhanced drug absorption by modulating transporter activity .

Case Study 2: Anticancer Activity
A series of experiments conducted on modified isoquinoline derivatives demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted the structure-activity relationship (SAR), showing that specific modifications to the isoquinoline core led to increased apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Isoquinoline Derivatives

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Functional Groups Solubility (logP) Bioactivity Highlights
2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid (Target) ~349.4 g/mol Boc, octahydro-isoquinoline, acetic acid ~2.1 (predicted) Potential CNS modulation (inferred)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (CAS 151838-62-9) ~279.3 g/mol Boc, dihydro-isoquinoline, carboxylic acid ~1.8 Intermediate in peptide synthesis
2-(7-Chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid (CAS 1315349-38-2) ~267.7 g/mol Chloro, methoxy, quinolinone, acetic acid ~1.5 Antimicrobial activity
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid (Isindone) ~295.3 g/mol Isoindolone, propanoic acid ~2.3 Anti-inflammatory, COX inhibition
Functional Group Impact
  • Boc Group : The Boc-protected amine in the target compound enhances synthetic stability but may reduce aqueous solubility compared to unprotected amines (e.g., CAS 151838-62-9) .
  • Acetic Acid vs. Propanoic Acid: The shorter chain in the target compound may limit hydrophobic interactions compared to propanoic acid derivatives like Isindone, which exhibit stronger COX-2 binding .

Biological Activity

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid is a complex organic compound classified as an isoquinoline derivative. Its unique structure includes a bicyclic isoquinoline core and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H25NO4C_{15}H_{25}NO_{4} with a molecular weight of approximately 283.36 g/mol. The presence of various functional groups enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC15H25NO4C_{15}H_{25}NO_{4}
Molecular Weight283.36 g/mol
StructureIsoquinoline derivative with a carboxylic acid group

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. Its isoquinoline structure is known for modulating neurotransmitter receptors.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results in inhibiting bacterial growth.
  • Anti-inflammatory Activity : The structural characteristics of the compound suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses.

Neuroprotective Studies

A study focusing on the neuroprotective effects of isoquinoline derivatives demonstrated that compounds similar to this compound can reduce oxidative stress in neuronal cells. The mechanism appears to involve the modulation of glutamate receptors and the reduction of excitotoxicity .

Antimicrobial Testing

Research conducted on the antimicrobial properties revealed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL .

Anti-inflammatory Mechanisms

In a controlled study examining inflammatory responses in cell cultures treated with the compound, results indicated a decrease in the levels of TNF-alpha and IL-6 upon treatment. This suggests a potential pathway through which the compound exerts its anti-inflammatory effects .

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and how are intermediates purified?

The compound can be synthesized via multi-step organic reactions, including cyclization using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions. Key intermediates are purified using column chromatography (silica gel, gradient elution) or preparative HPLC. Reaction progress is monitored via TLC and LC-MS .

Q. How is the compound structurally characterized to confirm its identity and purity?

High-resolution NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography are used to resolve the stereochemistry of the octahydro-isoquinoline core. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI-MS) .

Q. What analytical techniques are recommended for quantifying the compound in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 210–280 nm) is standard. For trace analysis, UPLC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity. Calibration curves are constructed using synthesized reference standards .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing epimerization at stereogenic centers?

Solvent polarity and temperature critically influence stereochemical outcomes. Low-polarity solvents (e.g., dichloromethane) at −20°C reduce epimerization. Catalyst screening (e.g., chiral Brønsted acids) and in-situ FTIR monitoring can further optimize reaction trajectories .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences, addressed via logP measurements or artificial membrane assays (PAMPA). Statistical tools like ANOVA assess inter-assay variability .

Q. How is the compound’s stereochemical stability evaluated under physiological conditions?

Accelerated stability studies (pH 1–10 buffers, 37°C) are conducted, with chiral HPLC tracking epimerization. Circular dichroism (CD) spectroscopy monitors conformational changes. Molecular dynamics simulations predict hydrolysis-prone sites .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) model interactions with enzymes/receptors. Density functional theory (DFT) calculates electrostatic potential surfaces to identify pharmacophoric features .

Q. How are synthetic byproducts or degradation products identified and characterized?

High-resolution LC-QTOF-MS with MSE data acquisition detects impurities. Fragmentation patterns are compared with in-silico databases (e.g., mzCloud). Isolated byproducts are structurally elucidated via NOESY and HSQC NMR .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

Use a randomized block design with internal controls (e.g., reference inhibitors) in each plate. Normalize data to cell viability (MTT assay) or protein content (BCA assay). Replicate experiments across independent synthetic batches .

Q. How is the compound integrated into a theoretical framework for mechanism-of-action studies?

Link to existing models (e.g., ligand-receptor binding kinetics, QSAR). Validate hypotheses via knock-down/knock-out models (CRISPR/Cas9) or isotopic tracing (¹³C/¹⁵N-labeled compound) to track metabolic pathways .

Data Contradiction Analysis

Q. How are conflicting reports about the compound’s solubility addressed?

Re-measure solubility in standardized buffers (e.g., PBS, DMEM) using nephelometry vs. UV-Vis. Compare results with computational predictions (e.g., General Solubility Equation). Consider polymorph screening (XRPD) to identify crystalline forms .

Q. What steps reconcile discrepancies in reported spectroscopic data?

Re-examine solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and instrument calibration. Cross-reference with analogous compounds in public databases (PubChem, ChemSpider). Collaborative inter-laboratory validation reduces systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.